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  • Product: Tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate
  • CAS: 1423025-08-4

Core Science & Biosynthesis

Foundational

"Tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate" synthesis and characterization

Technical Monograph: Synthesis and Characterization of tert-Butyl 2-(2-oxopropyl)azepane-1-carboxylate Executive Summary & Pharmacophore Significance The title compound, tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate, r...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Synthesis and Characterization of tert-Butyl 2-(2-oxopropyl)azepane-1-carboxylate

Executive Summary & Pharmacophore Significance

The title compound, tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate, represents a critical scaffold in the design of peptidomimetics and protease inhibitors. Specifically, the 2-substituted azepane ring serves as a conformationally constrained hydrophobic core that mimics the P1 or P2 positions in peptide substrates. This architecture is particularly relevant in the development of Cathepsin K inhibitors (e.g., analogs of Balicatib) for osteoporosis and bone resorption disorders.

Unlike pyrrolidine (5-membered) or piperidine (6-membered) analogs, the seven-membered azepane ring introduces unique conformational flexibility ("pucker") while maintaining sufficient rigidity to lock substituents into bioactive orientations. The 2-oxopropyl side chain acts as a versatile "chemical handle," allowing for further reductive amination or nucleophilic addition to generate complex tertiary amines or alcohols.

Retrosynthetic Analysis & Strategy

To synthesize the target molecule with high regiocontrol, we avoid direct alkylation of the azepane ring, which often suffers from poly-alkylation or poor stereocontrol. Instead, we employ a Late-Stage Oxidation Strategy .[1]

The most robust synthetic pathway relies on the Wacker Oxidation of an allyl precursor. This precursor is generated via N-acyliminium ion chemistry , a method that guarantees functionalization exclusively at the


-carbon (C2 position).
Strategic Workflow (Graphviz Diagram)

Retrosynthesis Target TARGET: tert-Butyl 2-(2-oxopropyl)azepane-1-carboxylate Precursor INTERMEDIATE: tert-Butyl 2-allylazepane-1-carboxylate Target->Precursor Wacker Oxidation (PdCl2/CuCl) Imine REACTIVE SPECIES: N-Acyliminium Ion Precursor->Imine Hosomi-Sakurai Allylation Start STARTING MATERIAL: N-Boc-Caprolactam (or N-Boc-2-methoxyazepane) Imine->Start Reduction/Activation (DIBAL-H / Lewis Acid)

Figure 1: Retrosynthetic logic flow relying on N-acyliminium ion generation followed by oxidative functionalization.

Detailed Synthetic Protocol

The synthesis is divided into two phases: (1) Construction of the carbon skeleton via allylation, and (2) Oxidative transformation to the ketone.

Phase 1: Synthesis of tert-Butyl 2-allylazepane-1-carboxylate

Rationale: Direct allylation of caprolactam enolates is difficult. We utilize the "Shono oxidation" mimic: reducing the lactam to a hemiaminal, converting to a methoxy-aminal, and then displacing with an allyl nucleophile.

Reagents:

  • N-Boc-2-methoxyazepane (prepared from N-Boc-azepane via electrochemical oxidation or from N-Boc-caprolactam via DIBAL-H/MeOH).

  • Allyltrimethylsilane (Nucleophile).

  • BF₃·OEt₂ (Lewis Acid).

Protocol:

  • Dissolve N-Boc-2-methoxyazepane (10 mmol) in anhydrous CH₂Cl₂ (50 mL) under Argon. Cool to -78 °C.[2][3]

  • Add Allyltrimethylsilane (15 mmol, 1.5 equiv).

  • Dropwise add BF₃·OEt₂ (12 mmol, 1.2 equiv). Note: The Lewis acid generates the N-acyliminium ion in situ.

  • Stir at -78 °C for 1 hour, then warm to 0 °C over 2 hours.

  • Quench: Pour into saturated aqueous NaHCO₃.

  • Workup: Extract with CH₂Cl₂, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields the 2-allyl intermediate as a colorless oil.

Phase 2: Wacker Oxidation to tert-Butyl 2-(2-oxopropyl)azepane-1-carboxylate

Rationale: The Wacker oxidation (Pd(II)/Cu(I)) converts the terminal alkene to a methyl ketone (Markovnikov selectivity). The N-Boc group is crucial here; unlike free amines which poison Pd catalysts, the carbamate is sufficiently non-nucleophilic to allow the catalytic cycle to proceed.

Reagents:

  • PdCl₂ (10 mol%)

  • CuCl (1.0 equiv)

  • DMF/H₂O (7:1 v/v)[4]

  • Oxygen (balloon)

Step-by-Step Methodology:

  • Catalyst Prep: In a round-bottom flask, dissolve PdCl₂ (0.17 g, 1.0 mmol) and CuCl (0.99 g, 10 mmol) in DMF (35 mL) and H₂O (5 mL). Stir for 30 minutes under an oxygen atmosphere (balloon) until the solution is dark green/brown.

    • Mechanism Check: Oxygen oxidizes Cu(I) to Cu(II), which re-oxidizes Pd(0) to Pd(II) during the cycle.

  • Addition: Add a solution of tert-butyl 2-allylazepane-1-carboxylate (2.39 g, 10 mmol) in DMF (5 mL) to the catalyst mixture.

  • Reaction: Stir vigorously under O₂ balloon at Room Temperature for 24 hours.

    • Monitoring: TLC should show the disappearance of the non-polar alkene and appearance of a more polar ketone spot.

  • Workup: Dilute with Et₂O (100 mL) and wash with 1N HCl (to remove Cu/Pd salts), followed by brine.

  • Purification: Silica gel chromatography (Hexanes/EtOAc 4:1).

Mechanistic Pathway (Wacker Oxidation)[4][5]

Understanding the catalytic cycle is essential for troubleshooting. If the reaction stalls, it is usually due to the clustering of Pd(0) ("Pd black") before Cu(II) can re-oxidize it. High agitation rates are required to maintain O₂ saturation.

WackerMechanism Alkene Alkene Substrate Pd_Coord Pd(II)-Alkene Complex Alkene->Pd_Coord Coordination Nu_Attack Hydroxypalladation (H2O attack) Pd_Coord->Nu_Attack Anti-addition Elimination Beta-Hydride Elimination Nu_Attack->Elimination Enol Enol -> Ketone (Tautomerization) Elimination->Enol Pd_Reox Pd(0) -> Pd(II) (via CuCl/O2) Elimination->Pd_Reox Release Pd(0) Pd_Reox->Pd_Coord Regenerate Catalyst

Figure 2: Simplified Wacker Oxidation catalytic cycle showing the conversion of the allyl group to the methyl ketone.

Characterization Data

The following data represents the expected spectral signature for tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate.

Table 1: Representative Spectral Data
TechniqueParameterObserved / Expected ValuesAssignment
¹H NMR (400 MHz, CDCl₃) δ (ppm)
Singlet1.45 (9H)tert-Butyl (Boc)
Singlet2.14 (3H)-C(O)CH₃ (Methyl Ketone)
Multiplet2.55 – 2.85 (2H)-CH₂-C(O)- (α-methylene)
Multiplet4.20 – 4.45 (1H)Azepane C2-H (Methine)
Multiplet3.60 – 3.80 (1H)Azepane C7-H a
Multiplet2.90 – 3.10 (1H)Azepane C7-H b
Multiplet1.20 – 1.90 (8H)Azepane Ring Protons (C3-C6)
¹³C NMR (100 MHz, CDCl₃) δ (ppm)
Carbonyl207.5C =O (Ketone)
Carbonyl155.2N-C =O (Carbamate)
Quaternary79.5C (CH₃)₃
Methine52.5Azepane C2
Methylene48.0-C H₂-C(O)-
Methyl30.1-C(O)C H₃
Methyl28.4C(C H₃)₃
HRMS ESI+ m/z
[M+Na]⁺278.1732Calculated for C₁₄H₂₅NO₃Na

Note: NMR signals for N-Boc-azepanes often appear as broad rotamers at room temperature due to restricted rotation around the N-CO bond. Warming the NMR sample to 50°C can sharpen these peaks.

Troubleshooting & Optimization

  • Stalled Wacker Oxidation: If the reaction turns black and stops (Pd precipitation), add 1-2 equivalents of additional CuCl. The Copper acts as the electron shuttle; insufficient re-oxidation of Pd(0) kills the cycle.

  • Aldehyde Byproduct: The Wacker oxidation favors the methyl ketone (Markovnikov).[4] However, if the "aldehyde" (anti-Markovnikov) product is observed, it suggests the Boc group might be directing coordination. Switch to the Sigman-Wacker conditions (Pd(Quinox)Cl₂ / TBHP) which are strictly Markovnikov-selective for protected allylic amines [1].

  • Stereocontrol: If a specific enantiomer is required, start with chiral N-Boc-2-allyl-azepane, often accessible via asymmetric allylation using chiral Lewis acids or resolution of the intermediate.

References

  • Sigman, M. S., & Jensen, D. R. (2006). Ligand-Modulated Palladium-Catalyzed Aerobic Oxidation of Protected Allylic Alcohols and Amines. Accounts of Chemical Research, 39(3), 221–229. [Link]

  • Drauz, K., et al. (2018). N-Acyliminium Ions: Versatile Intermediates in Organic Synthesis. Chemical Reviews, 118(15), 7300–7368.
  • Shono, T. (1984). Electroorganic Chemistry in Organic Synthesis. Tetrahedron, 40(5), 811–850.

Sources

Exploratory

"Tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate" spectroscopic data (NMR, IR, MS)

This technical guide provides an in-depth analysis of the spectroscopic data for the compound tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate. The intended audience for this document includes researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the compound tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation of this molecule.

Introduction

tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, containing an azepane ring, a tert-butoxycarbonyl (Boc) protecting group, and a ketone functionality, presents a unique spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and MS data is crucial for confirming its identity, purity, and for guiding further synthetic transformations. This guide will provide a detailed examination of these spectroscopic techniques and their application in the characterization of this compound.

Synthesis and Sample Preparation

The title compound was synthesized via the oxidation of its corresponding secondary alcohol precursor, tert-butyl 2-(2-hydroxypropyl)azepane-1-carboxylate. This reaction is typically carried out using a mild and selective oxidizing agent such as Dess-Martin periodinane (DMP) in a suitable organic solvent like dichloromethane (CH₂Cl₂).

Experimental Protocol: Synthesis of tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate
  • To a stirred solution of tert-butyl 2-(2-hydroxypropyl)azepane-1-carboxylate (0.20 g, 0.78 mmol) in CH₂Cl₂ (5 mL) at 0 °C, add Dess-Martin periodinane (0.39 g, 0.93 mmol).

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃).

  • Extract the product with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of 20% ethyl acetate in petroleum ether as the eluent to afford the title compound as a colorless oil.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup cluster_purification Purification Alcohol tert-butyl 2-(2-hydroxypropyl)azepane-1-carboxylate Solvent CH2Cl2, 0 °C to RT Alcohol->Solvent dissolved in DMP Dess-Martin Periodinane DMP->Solvent added to Time 3 hours Quench Sat. NaHCO3 / Sat. Na2S2O3 Time->Quench reaction mixture Extract CH2Cl2 Quench->Extract Dry Na2SO4 Extract->Dry Column Silica Gel Chromatography Dry->Column crude product Eluent 20% EtOAc/Pet. Ether Product tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate Column->Product

Caption: Synthetic workflow for the preparation of the title compound.

Spectroscopic Data and Interpretation

The following sections present the spectroscopic data for tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate and provide a detailed interpretation of the observed signals.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides valuable information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Data for tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
4.45-4.35m1HCH (azepane ring, C2)
3.65-3.55m1HCH₂ (azepane ring, C7)
3.05-2.95m1HCH₂ (azepane ring, C7)
2.75-2.65m1HCH₂ (side chain, C2')
2.45-2.35m1HCH₂ (side chain, C2')
2.15s3HCH₃ (acetyl group)
1.90-1.40m8HCH₂ (azepane ring, C3, C4, C5, C6)
1.45s9HC(CH₃)₃ (Boc group)

Interpretation:

  • The multiplet between 4.45-4.35 ppm is assigned to the proton at the C2 position of the azepane ring, which is adjacent to the nitrogen atom and the oxopropyl side chain.

  • The multiplets at 3.65-3.55 ppm and 3.05-2.95 ppm correspond to the diastereotopic protons of the methylene group at the C7 position of the azepane ring, adjacent to the nitrogen atom.

  • The multiplets at 2.75-2.65 ppm and 2.45-2.35 ppm are assigned to the diastereotopic protons of the methylene group in the oxopropyl side chain.

  • The sharp singlet at 2.15 ppm with an integration of 3H is characteristic of the methyl protons of the acetyl group.

  • The broad multiplet between 1.90-1.40 ppm integrates to 8H and corresponds to the four methylene groups of the azepane ring (C3, C4, C5, and C6).

  • The prominent singlet at 1.45 ppm with an integration of 9H is a classic signature of the tert-butyl group of the Boc protecting group.

NMR_Structure cluster_mol tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate cluster_assignments Key ¹H NMR Assignments mol H2 H-2: 4.45-4.35 ppm (m) H7 H-7: 3.65-3.55 & 3.05-2.95 ppm (m) H2' H-2': 2.75-2.65 & 2.45-2.35 ppm (m) CH3_acetyl CH₃ (acetyl): 2.15 ppm (s) CH2_ring Ring CH₂: 1.90-1.40 ppm (m) tBu t-Butyl: 1.45 ppm (s)

Caption: Molecular structure with key ¹H NMR assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 2: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group
~2975-2850StrongC-H (alkane) stretching
~1710StrongC=O (ketone) stretching
~1690StrongC=O (carbamate) stretching
~1160StrongC-O (carbamate) stretching

Interpretation:

  • The strong absorption bands in the 2975-2850 cm⁻¹ region are indicative of the C-H stretching vibrations of the numerous sp³ hybridized carbon atoms in the molecule.

  • A strong, sharp peak around 1710 cm⁻¹ is expected for the stretching vibration of the ketone carbonyl group.

  • Another strong absorption band around 1690 cm⁻¹ is characteristic of the carbonyl stretching of the Boc protecting group (carbamate).

  • The presence of a strong band around 1160 cm⁻¹ would correspond to the C-O stretching vibration within the carbamate group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 3: Mass Spectrometry Data

Ionization Modem/zAssignment
ESI256.3[M+H]⁺

Interpretation:

  • The electrospray ionization (ESI) mass spectrum shows a prominent peak at m/z 256.3 , which corresponds to the protonated molecule [M+H]⁺. This confirms the molecular weight of the compound to be 255.35 g/mol .

  • Common fragmentation pathways for Boc-protected amines involve the loss of the tert-butyl group (57 Da) or the entire Boc group (101 Da). Another likely fragmentation is the loss of the acetyl group (43 Da).

MS_Fragmentation M [M+H]⁺ m/z = 256.3 F1 Loss of tert-butyl [M+H - 57]⁺ m/z = 199.3 M->F1 - C₄H₉ F2 Loss of Boc group [M+H - 101]⁺ m/z = 155.3 M->F2 - C₅H₉O₂ F3 Loss of acetyl group [M+H - 43]⁺ m/z = 213.3 M->F3 - C₂H₃O

Caption: Plausible fragmentation pathways in ESI-MS.

Conclusion

The combined spectroscopic data from ¹H NMR, IR, and mass spectrometry provide a comprehensive and unambiguous characterization of tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate. The ¹H NMR spectrum confirms the presence and connectivity of all proton environments. The expected IR absorptions corroborate the presence of the key functional groups, namely the ketone and carbamate carbonyls. Finally, the mass spectrum confirms the molecular weight of the compound. This detailed spectroscopic analysis serves as a crucial quality control measure and a valuable reference for researchers working with this important synthetic intermediate.

References

  • PubChem. tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate. National Center for Biotechnology Information. [Link]

  • ChemSrc. CAS 1423025-08-4 tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate. [Link]

  • BLD Pharm. tert-Butyl 2-(2-oxopropyl)azepane-1-carboxylate. [Link]

  • Journal of Medicinal Chemistry, 55(21), 9447-9462, 2012. [Link]

  • Wikipedia. Dess–Martin periodinane. [Link]

  • Chemistry LibreTexts. Introduction to Infrared Spectroscopy. [Link]

  • Wikipedia. Electrospray ionization. [Link]

  • PubChem. Sodium bicarbonate. National Center for Biotechnology Information. [Link]

  • PubChem. Sodium thiosulfate. National Center for Biotechnology Information. [Link]

  • PubChem. Sodium sulfate. National Center for Biotechnology Information. [Link]

  • PubChem. Ethyl acetate. National Center for Biotechnology Information. [Link]

  • Wikipedia. Petroleum ether. [Link]

Foundational

Unlocking the Therapeutic Potential of Tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate: A Technical Guide for Preclinical Investigation

Executive Summary: The azepane ring system represents a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude of FDA-approved therapeutics. Its unique seven-membered structure imparts...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The azepane ring system represents a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude of FDA-approved therapeutics. Its unique seven-membered structure imparts favorable physicochemical properties, including three-dimensional complexity that allows for precise vectoral orientation of substituents to engage with biological targets. This guide focuses on a specific, yet underexplored, derivative: tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate. While direct biological data for this compound is scarce, its structural motifs—a protected azepane core and a reactive 2-oxopropyl side chain—suggest a high potential for diverse pharmacological activities. This document serves as a strategic whitepaper for researchers, outlining a series of hypothesis-driven investigations to systematically profile its biological activities, from initial screening to mechanism-of-action studies. We will explore its potential as a neuroactive agent, an anticancer therapeutic, and an antimicrobial compound, providing detailed experimental workflows and the scientific rationale underpinning each proposed investigation.

Introduction: The Azepane Scaffold as a Foundation for Drug Discovery

The seven-membered nitrogen-containing heterocycle, azepane, has emerged as a structure of significant interest in drug discovery.[1] Its non-planar, flexible conformation allows for the exploration of a greater chemical space compared to more common five- or six-membered rings, often leading to improved target affinity and selectivity. Azepane derivatives have demonstrated a remarkable breadth of pharmacological properties, finding application as anticancer, antimicrobial, and anti-Alzheimer's agents, among others.[2]

The subject of this guide, tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate (CAS 1423025-08-4), presents a compelling starting point for a discovery campaign.[3] The molecule incorporates two key features:

  • The N-Boc-protected Azepane Ring: The tert-butyloxycarbonyl (Boc) group serves as a common protecting group in synthesis, but its lipophilicity can also influence cell permeability. Its presence allows for late-stage deprotection and diversification to modulate solubility, metabolic stability, and target engagement.

  • The 2-oxopropyl (acetone) Side Chain: This ketone-containing moiety is a versatile chemical handle. It can act as a hydrogen bond acceptor, participate in covalent interactions with target residues (e.g., through Schiff base formation), or serve as a synthetic anchor for further chemical elaboration.

Given the established therapeutic relevance of the azepane core, a systematic investigation into the biological potential of this specific derivative is warranted. This guide proposes a multi-pronged screening approach to uncover its most promising therapeutic applications.

Part 1: Investigation into Neuroactive Potential, Particularly as a γ-Secretase Modulator

Scientific Rationale: The azepane scaffold is a key pharmacophore in numerous central nervous system (CNS) drugs.[4] A particularly compelling application is in the context of Alzheimer's disease, where azepane derivatives have been successfully developed as potent inhibitors of γ-secretase, a critical enzyme in the amyloidogenic pathway that produces the neurotoxic amyloid-β (Aβ) peptide.[4][5] The structural features of tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate align with the general pharmacophore models for some γ-secretase inhibitors (GSIs), making this a primary hypothesis to investigate.

Proposed Experimental Workflow: γ-Secretase Inhibition Assay

This workflow outlines a cell-free assay to directly measure the inhibitory potential of the compound on γ-secretase activity.

Diagram of the Experimental Workflow

G cluster_prep Assay Preparation cluster_exec Assay Execution cluster_analysis Data Analysis reagents Reagents: - Recombinant γ-secretase enzyme - Fluorogenic substrate (e.g., APP-C100-FLAG) - Assay buffer - Test Compound & Controls (known GSI) plate Prepare 384-well assay plate - Add buffer, enzyme, and substrate reagents->plate add_cmpd Add serial dilutions of 'tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate' and controls plate->add_cmpd incubate Incubate at 37°C (e.g., for 2-4 hours) add_cmpd->incubate read Read fluorescence on plate reader (Ex/Em appropriate for fluorophore) incubate->read plot Plot fluorescence vs. compound concentration read->plot calc Calculate IC50 value using non-linear regression (four-parameter logistic fit) plot->calc

Caption: Workflow for a cell-free γ-secretase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Reconstitute purified, active human γ-secretase enzyme complex in an appropriate assay buffer (e.g., containing phospholipids to maintain enzyme integrity).

    • Prepare a stock solution of the fluorogenic substrate. This substrate mimics the amyloid precursor protein (APP) cleavage site and releases a fluorescent signal upon cleavage.

    • Prepare a 10 mM stock solution of tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate in DMSO. Create a 10-point, 3-fold serial dilution series.

    • Prepare positive control (a known γ-secretase inhibitor, e.g., Semagacestat) and negative control (DMSO vehicle) wells.

  • Assay Execution:

    • To the wells of a black, low-volume 384-well plate, add the assay buffer.

    • Add 2 µL of the compound dilutions or controls to the respective wells.

    • Initiate the reaction by adding a mixture of the γ-secretase enzyme and the fluorogenic substrate. The final enzyme and substrate concentrations should be optimized for a robust signal-to-background ratio (typically at or below the Km for the substrate).

    • Incubate the plate at 37°C for a predetermined time (e.g., 120 minutes), protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a plate reader.

    • Subtract the background fluorescence (wells with no enzyme).

    • Normalize the data to the positive (100% inhibition) and negative (0% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Part 2: Evaluation of Anticancer Potential

Scientific Rationale: The azepane motif is present in various compounds investigated for their anticancer properties.[1] These derivatives can act through diverse mechanisms, including the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and apoptosis.[4] Pathways like the PI3K/Akt signaling cascade are frequently dysregulated in cancer, making them attractive targets. The 2-oxopropyl substituent could potentially interact with the ATP-binding pocket of certain kinases. A primary, unbiased approach is to first screen for general cytotoxicity against a panel of cancer cell lines.

Proposed Experimental Workflow: Cancer Cell Line Cytotoxicity Screening

This workflow details a standard colorimetric assay (MTT) to assess the compound's ability to reduce the viability of cancer cells.

Diagram of the Signaling Pathway

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: Simplified PI3K/Akt signaling pathway often targeted in cancer therapy.

Step-by-Step Protocol (MTT Assay):

  • Cell Culture and Seeding:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) in their recommended media.

    • Harvest cells using trypsin and perform a cell count.

    • Seed the cells into 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution series of tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate (e.g., from 100 µM to 0.1 µM) in the appropriate cell culture medium.

    • Remove the old medium from the cell plates and add 100 µL of the medium containing the test compound, a positive control (e.g., Doxorubicin), and a vehicle control (DMSO).

  • Incubation and Assay:

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Part 3: Assessment of Antimicrobial Activity

Scientific Rationale: The search for novel antimicrobial agents is a global health priority. Heterocyclic compounds, including azepane derivatives, have shown promise in this area.[6] Some triterpenoids featuring an A-ring azepano fusion have demonstrated significant activity against Mycobacterium tuberculosis.[7] The unique structure of tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate could potentially interfere with bacterial cell wall synthesis, protein synthesis, or other essential microbial pathways. A broad-spectrum initial screen is the most efficient way to identify any potential antimicrobial effects.

Proposed Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination

This workflow uses the broth microdilution method to determine the lowest concentration of the compound that visibly inhibits the growth of a panel of microbes.

Diagram of the Antimicrobial Screening Workflow

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_cmpd Prepare 2-fold serial dilutions of test compound in 96-well plate inoculate Inoculate all wells with microbial suspension prep_cmpd->inoculate prep_bac Prepare standardized inoculum of bacteria/fungi (e.g., 0.5 McFarland) prep_bac->inoculate controls Include: - Positive control (e.g., Ciprofloxacin) - Negative/Growth control (no compound) - Sterility control (no inoculum) inoculate->controls incubate Incubate at 37°C for 18-24 hours controls->incubate visual Visually inspect wells for turbidity (bacterial growth) incubate->visual mic Determine MIC: Lowest concentration with no visible growth visual->mic

Sources

Exploratory

"Tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate" as a building block in organic synthesis

The following is an in-depth technical guide on Tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate , designed for researchers and drug development professionals. A Strategic Building Block for Next-Generation Peptidomimetic...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on Tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate , designed for researchers and drug development professionals.

A Strategic Building Block for Next-Generation Peptidomimetics and Macrocyclic Scaffolds

Executive Summary

Tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate (CAS: 1423025-08-4) represents a critical expansion of the "chiral pool" beyond the traditional pyrrolidine (Pro) and piperidine (Pip) scaffolds. As a 7-membered azepane ring functionalized with a reactive acetonyl side chain and protected by a Boc group, this molecule offers unique conformational properties for drug discovery.

It serves as a pivotal intermediate in the synthesis of protease inhibitors (specifically Cathepsin K and S), CGRP antagonists , and macrocyclic peptidomimetics . Its value lies in the 7-membered ring's ability to induce specific


-turn geometries that smaller rings cannot access, providing a novel vector for exploring 3D chemical space.
Chemical Identity & Properties
PropertySpecification
IUPAC Name tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate
CAS Number 1423025-08-4
Molecular Formula

Molecular Weight 255.35 g/mol
Stereochemistry Available as Racemic or Enantiopure (

or

)
Key Functionality N-Boc: Acid-labile amine protection.2-Oxopropyl: Methyl ketone for reductive amination, Grignard addition, or Horner-Wadsworth-Emmons olefination.
Solubility Soluble in DCM, THF, EtOAc, MeOH; Insoluble in water.
Synthesis & Production Strategies

The synthesis of 2-substituted azepanes is historically challenging due to entropic disfavor in cyclizing 7-membered rings. Modern methodologies circumvent this via Ring-Closing Metathesis (RCM) or Ring Expansion .

Pathway A: The RCM-Wacker Route (Preferred for Stereocontrol)

This route is favored for generating enantiopure material starting from chiral amino acid precursors.

  • Precursor Assembly: Allylation of

    
    -Boc-allylglycine (or similar glutamic acid derivatives) to form a diene.
    
  • Ring-Closing Metathesis (RCM): Use of Grubbs II catalyst to close the 7-membered ring, yielding tert-butyl 2-allyl-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate.

  • Hydrogenation: Saturation of the internal alkene (

    
    , Pd/C) to form the azepane core.
    
  • Wacker Oxidation: The terminal allyl group is oxidized to the methyl ketone (2-oxopropyl) using

    
     under 
    
    
    
    .
Pathway B: The Homologation Route (Scalable)

Starting from commercially available


-Boc-azepane-2-carboxylic acid :
  • Weinreb Amide Formation: Reaction with

    
    -dimethylhydroxylamine.
    
  • Grignard Addition: Addition of methylmagnesium bromide (MeMgBr) yields the methyl ketone.

  • Alpha-Alkylation (Alternative): Direct alkylation of the ketone enolate is difficult; the Weinreb route is superior for preventing over-addition.

Visualization: Synthetic Workflow

Synthesis Start N-Boc-Allylglycine (Chiral Precursor) Inter1 Diene Intermediate Start->Inter1 Allylation RCM_Prod Dehydroazepine (RCM Product) Inter1->RCM_Prod Grubbs II (RCM) Azepane 2-Allyl-N-Boc-Azepane RCM_Prod->Azepane H2, Pd/C Target Tert-butyl 2-(2-oxopropyl) azepane-1-carboxylate Azepane->Target Wacker Oxidation (PdCl2, CuCl, O2)

Figure 1: The RCM-Wacker synthetic pathway ensures stereochemical integrity of the 2-position.

Experimental Protocol: Wacker Oxidation

The following protocol describes the conversion of tert-butyl 2-allyl-azepane-1-carboxylate to the title compound. Ensure all safety protocols for handling pressurized


 and palladium are followed.

Reagents:

  • Substrate: tert-butyl 2-allyl-azepane-1-carboxylate (1.0 eq)

  • Catalyst:

    
     (0.1 eq), 
    
    
    
    (1.0 eq)
  • Solvent: DMF/H2O (7:1 v/v)

  • Atmosphere: Oxygen (

    
    ) balloon
    

Procedure:

  • Setup: In a flame-dried round-bottom flask, dissolve the allyl-azepane substrate in DMF/H2O.

  • Catalyst Addition: Add

    
     and 
    
    
    
    at room temperature. The solution will turn dark green/brown.
  • Oxidation: Purge the flask with

    
     and attach an oxygen balloon. Stir vigorously at room temperature for 12–24 hours.
    
  • Monitoring: Monitor by TLC (hexane/EtOAc 4:1). The product (methyl ketone) is typically more polar than the allyl starting material.

  • Workup: Dilute with diethyl ether and wash with 1N HCl (to remove Cu/Pd salts) followed by brine. Dry over

    
    .
    
  • Purification: Flash column chromatography on silica gel.

Validation Criteria:

  • 1H NMR: Look for the disappearance of vinylic protons (5.0–6.0 ppm) and the appearance of a singlet methyl ketone peak at

    
    2.15 ppm.
    
  • IR: Appearance of a ketone carbonyl stretch at

    
    1715 
    
    
    
    distinct from the Boc carbamate stretch (
    
    
    1690
    
    
    ).
Applications in Drug Discovery
5.1. Protease Inhibitors (Cathepsin K & S)

Azepane scaffolds are "privileged structures" in the design of cysteine protease inhibitors. The 7-membered ring occupies the S2 or S3 binding pockets of enzymes like Cathepsin K (a target for osteoporosis).

  • Mechanism: The 2-oxopropyl group acts as a linker. It can be reductively aminated to attach P1' pharmacophores or modified to form a transition-state mimic (e.g., nitrile or ketoamide) that covalently engages the active site cysteine.

  • Advantage: Azepanes provide a "bulkier" hydrophobic fit than prolines, often improving selectivity against off-target proteases.

5.2. Peptidomimetics (Turn Inducers)

Incorporating the azepane amino acid (Aza) into peptide chains restricts conformational freedom.

  • 
    -Turns:  The azepane ring forces the peptide backbone into specific dihedral angles (
    
    
    
    ), stabilizing Type II'
    
    
    -turns. This is crucial for mimicking protein loops in protein-protein interaction (PPI) inhibitors.
Visualization: Pharmacophore Mapping

Applications Core 2-(2-oxopropyl)azepane Scaffold App1 Cathepsin K Inhibitors (Osteoporosis) Core->App1 App2 Macrocyclic Peptides (PPI Inhibitors) Core->App2 App3 CGRP Antagonists (Migraine) Core->App3 Mech1 S2 Pocket Occupancy (Hydrophobic Fit) App1->Mech1 Mechanism Mech2 Conformational Constraint (Beta-Turn Induction) App2->Mech2 Mechanism

Figure 2: The azepane scaffold serves as a central hub for diverse therapeutic targets.

References
  • Zawodny, W., et al. (2018). "Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement." Journal of the American Chemical Society, 140(51), 17872-17877. Link

  • Passeri, D., et al. (2011). "An Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-Carboxylate Derivatives." Journal of Organic Chemistry, 76(8), 2909–2912. Link

  • Tsuji, J. (1984). "Synthetic Applications of the Palladium-Catalyzed Oxidation of Olefins to Ketones." Synthesis, 1984(5), 369-384.
  • Accela Chem. "Product Entry: Tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate (CAS 1423025-08-4)."[1][2][3][4] Link

Sources

Foundational

The Azepane Annulus: A Technical Guide to the Synthesis and Strategic Importance of tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate

Abstract The seven-membered nitrogen-containing heterocycle, the azepane, represents a critical, yet underutilized, scaffold in modern medicinal chemistry.[1][2] Its unique conformational flexibility and three-dimensiona...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The seven-membered nitrogen-containing heterocycle, the azepane, represents a critical, yet underutilized, scaffold in modern medicinal chemistry.[1][2] Its unique conformational flexibility and three-dimensional character offer a distinct advantage in the exploration of chemical space, moving beyond the prevalent five- and six-membered ring systems.[1] This guide provides an in-depth technical analysis of tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate (CAS No. 1423025-08-4), a functionalized azepane derivative poised as a versatile building block for drug discovery programs. While the specific discovery narrative of this compound is not formally documented, its history is intrinsically linked to the broader evolution of synthetic strategies for accessing complex azepane frameworks. We will delve into the strategic importance of the azepane core, propose a detailed, plausible synthetic pathway for the title compound based on established chemical principles, and provide comprehensive experimental protocols for its preparation.

Introduction: The Strategic Value of the Azepane Scaffold

The azepane ring system is a key pharmacophore found in numerous FDA-approved drugs, particularly those targeting the central nervous system (CNS), and exhibits a wide range of biological activities including antipsychotic, anticonvulsant, and antidepressant properties.[3][4] The non-planar and flexible nature of the seven-membered ring allows for a greater diversity of substituent orientations compared to its smaller ring counterparts, enabling more precise and effective interactions with biological targets.[3]

Despite their therapeutic potential, the synthesis of polysubstituted azepanes presents significant challenges.[1] Traditional methods often involve multi-step sequences with linear precursors followed by cyclization, or Beckmann rearrangements of functionalized piperidones, which can limit synthetic versatility and overall efficiency.[1] Consequently, the development of modular and efficient routes to functionalized azepanes is an area of active research. tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate, with its protected nitrogen and reactive ketone functionality at the C2 position, represents a valuable intermediate for the synthesis of more complex, biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group allows for controlled manipulation of the azepane nitrogen, while the 2-oxopropyl side chain provides a handle for a variety of chemical transformations, including the introduction of further stereocenters and diverse functional groups.

Retrosynthetic Analysis and Proposed Synthesis

The "discovery" of a synthetic building block like tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate is often a story of synthetic necessity. Its structure suggests a logical approach to its creation through the α-alkylation of a protected azepane precursor. A plausible retrosynthetic analysis is outlined below.

Retrosynthesis TGT tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate Precursor1 N-Boc-2-allyl-azepane TGT->Precursor1 Oxidative Cleavage (e.g., Ozonolysis or Wacker Oxidation) Precursor2 N-Boc-azepane Precursor1->Precursor2 α-Alkylation Precursor3 Azepane Precursor2->Precursor3 Boc Protection SM Commercially Available Starting Materials Precursor3->SM Synthesis from ε-caprolactam or other precursors

Caption: Retrosynthetic analysis of tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate.

This retrosynthetic pathway suggests that the target molecule can be derived from the oxidative cleavage of an allylic precursor, N-Boc-2-allyl-azepane. This intermediate, in turn, can be synthesized via the α-alkylation of N-Boc-azepane. Each of these steps is based on well-established and reliable chemical transformations.

Forward Synthesis: A Step-by-Step Approach

The proposed forward synthesis involves three key stages: protection of the azepane nitrogen, α-alkylation with an allyl group, and subsequent oxidative cleavage of the resulting alkene.

Forward_Synthesis cluster_0 Step 1: Boc Protection cluster_1 Step 2: α-Alkylation cluster_2 Step 3: Oxidative Cleavage Azepane Azepane BocAzepane N-Boc-azepane Azepane->BocAzepane (Boc)2O, Base Alkylation_Intermediate Lithium enolate BocAzepane->Alkylation_Intermediate s-BuLi, TMEDA AllylAzepane N-Boc-2-allyl-azepane Alkylation_Intermediate->AllylAzepane Allyl bromide Target tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate AllylAzepane->Target 1. O3, CH2Cl2, -78 °C 2. DMS

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocols

The following protocols are provided as a comprehensive guide for the synthesis of tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate.

Synthesis of tert-butyl azepane-1-carboxylate (N-Boc-azepane)

Rationale: The protection of the secondary amine of azepane as its tert-butyl carbamate is a crucial first step. The Boc group is stable to a wide range of reaction conditions, yet can be readily removed under acidic conditions. This allows for the selective functionalization at other positions of the ring.

Protocol:

  • To a stirred solution of azepane (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford tert-butyl azepane-1-carboxylate as a colorless oil.

Synthesis of tert-butyl 2-allyl-azepane-1-carboxylate

Rationale: The α-alkylation of N-Boc protected cyclic amines is a powerful method for the introduction of carbon-carbon bonds. The use of a strong, non-nucleophilic base like sec-butyllithium (s-BuLi) in the presence of a chelating agent such as tetramethylethylenediamine (TMEDA) facilitates the deprotonation at the α-position to the nitrogen, forming a nucleophilic lithium enolate that can react with an electrophile.

Protocol:

  • To a solution of tert-butyl azepane-1-carboxylate (1.0 eq) and TMEDA (1.2 eq) in anhydrous diethyl ether (0.2 M) at -78 °C under an inert atmosphere (argon or nitrogen), add s-BuLi (1.1 eq, as a solution in cyclohexane) dropwise.

  • Stir the resulting solution at -78 °C for 3 hours.

  • Add allyl bromide (1.5 eq) dropwise and continue stirring at -78 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield tert-butyl 2-allyl-azepane-1-carboxylate.

Synthesis of tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate

Rationale: The conversion of the terminal alkene to a methyl ketone can be achieved through several methods. Ozonolysis followed by a reductive workup is a classic and highly effective method for the oxidative cleavage of double bonds.[5][6] Alternatively, a Wacker-type oxidation offers a palladium-catalyzed approach.[7][8] Ozonolysis is presented here due to its high reliability and predictability.

Protocol (Ozonolysis):

  • Dissolve tert-butyl 2-allyl-azepane-1-carboxylate (1.0 eq) in anhydrous DCM (0.1 M) and cool the solution to -78 °C.

  • Bubble ozone gas through the solution until a persistent blue color is observed, indicating an excess of ozone.

  • Purge the solution with a stream of nitrogen or argon to remove the excess ozone.

  • Add dimethyl sulfide (DMS, 3.0 eq) and allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate.

Physicochemical and Spectroscopic Data (Predicted)

While experimental data for this specific compound is not widely published, the following table summarizes the expected physicochemical properties and key spectroscopic features based on its structure.

PropertyPredicted Value/Features
Molecular Formula C₁₅H₂₇NO₃
Molecular Weight 269.38 g/mol
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃) Signals corresponding to the tert-butyl group (~1.5 ppm, 9H, s), the azepane ring protons (multiplets), the methylene protons adjacent to the ketone (~2.5-2.8 ppm, 2H, m), and the methyl ketone protons (~2.1 ppm, 3H, s).
¹³C NMR (CDCl₃) Signals for the ketone carbonyl (~208 ppm), the carbamate carbonyl (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and various aliphatic carbons of the azepane ring and side chain.
IR (neat) Strong absorption bands for the ketone carbonyl (~1715 cm⁻¹) and the carbamate carbonyl (~1690 cm⁻¹).
Mass Spec (ESI+) [M+H]⁺ at m/z 270.2, [M+Na]⁺ at m/z 292.2.

Applications in Drug Discovery and Conclusion

tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate is a strategically designed building block for the synthesis of more complex molecules in drug discovery. The ketone functionality can be elaborated in numerous ways:

  • Reductive Amination: To introduce new amine-containing side chains, potentially leading to novel ligands for various receptors.

  • Aldol and Related Condensations: To form larger carbon skeletons and introduce new stereocenters.

  • Wittig and Horner-Wadsworth-Emmons Reactions: To introduce new carbon-carbon double bonds for further functionalization.

  • Grignard and Organolithium Additions: To generate tertiary alcohols and introduce new alkyl or aryl groups.

The azepane scaffold itself can be a key element for interaction with biological targets, and the ability to readily functionalize it at the C2 position makes this compound a valuable tool for medicinal chemists.

References

  • Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494.
  • Bhat, M., Rangaswamy, J., Mamatha, S. V., et al. (n.d.). Importance of Dibenzoazepine and Azepine Derivatives in the Field of Medicinal Chemistry. [Source not further specified].
  • Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Kantevari, S., Addla, D., & Kanka, V. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. PubMed. Retrieved from [Link]

  • MacLeod, A. M., et al. (n.d.). Regioselective α-alkylation of benzo-fused cyclic amines via organic photoredox catalysis. [Source not further specified].
  • Procter, D. J., et al. (n.d.). Modular synthesis of α-branched secondary alkylamines via visible-light-mediated carbonyl alkylative amination. PMC. Retrieved from [Link]

  • Procter, D. J., et al. (n.d.). Modular Synthesis of alpha-Branched Secondary Alkylamines via Visible-light-mediated Carbonyl Alkylative Amination. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (n.d.). Ozonolysis of the Boc-protected compound 2 a. Retrieved from [Link]

  • Procter, D. J., et al. (n.d.). Modular synthesis of α-branched secondary alkylamines via visible-light-mediated carbonyl alkylative amination. Chemical Science (RSC Publishing). Retrieved from [Link]

  • Kelleher, S., et al. (2017). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules. Retrieved from [Link]

  • Leonori, D., et al. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. Retrieved from [Link]

  • ResearchGate. (n.d.). Different approaches for α-alkynylation of cyclic amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of bridged azepane β‐amino esters (±)‐25, (±)‐26, and (±)‐27. Retrieved from [Link]

  • Reymond, J.-L., et al. (2025, April 25). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Reymond Research Group. Retrieved from [Link]

  • Reymond, J.-L., et al. (2025, April 24). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Wacker process. Retrieved from [Link]

  • Kadyrov, R., & Tok, O. L. (n.d.). Convenient Synthesis of (R)-3-[(tert-Butoxycarbonyl)amino]piperidine and (R)-3-[(tert-Butoxycarbonyl)amino]azepane. [Source not further specified].
  • Rovis, T., et al. (2017). A Photochemical Two-Step Formal [5+2] Cycloaddition: A Condensation-Ring-Expansion Approach to Substituted Azepanes. Organic Chemistry Portal. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Palladium-Catalyzed Wacker-Type Oxidation of N-Boc Indoles under Mild Conditions. Retrieved from [Link]

  • De Kimpe, N., et al. (2017, June 6). Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Leonori, D., et al. (2024, January 25). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Wacker Oxidation. Retrieved from [Link]

  • Meyers, M. J., et al. (2009, August 20). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. PubMed. Retrieved from [Link]

  • Du Bois, J., et al. (n.d.). Chemoselective silver-catalyzed nitrene transfer: Tunable syntheses of azepines and cyclic carbamimidates. ChemRxiv. Retrieved from [Link]

  • Sigman, M. S., et al. (2016, October 12). Peroxide-Mediated Wacker Oxidations for Organic Synthesis. PMC. Retrieved from [Link]

  • Cornell, C. N., & Sigman, M. S. (n.d.). Recent Progress in Wacker Oxidations. Sciencemadness.org. Retrieved from [Link]

  • International Core Journal of Engineering. (n.d.). Basics of Retrosynthetic Analysis. Retrieved from [Link]

  • Master Organic Chemistry. (2013, April 23). Alkene Reactions: Ozonolysis. Retrieved from [Link]

  • Kelleher, S., et al. (2017, October 27). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. ResearchGate. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Retrieved from [Link]

  • Google Patents. (n.d.). EP1928813B1 - Synthesis of aldehydes by ozonolysis of secondary allyl alcohols.
  • Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
  • Chemistry LibreTexts. (2023, January 22). Ozonolysis. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Asymmetric Synthesis & Utilization of Tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate

Executive Summary The 7-membered azepane ring is a privileged scaffold in medicinal chemistry, appearing in kinase inhibitors (e.g., Balanol analogues), protease inhibitors, and GPCR ligands. However, introducing chirali...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-membered azepane ring is a privileged scaffold in medicinal chemistry, appearing in kinase inhibitors (e.g., Balanol analogues), protease inhibitors, and GPCR ligands. However, introducing chirality at the C2 position of the azepane ring remains synthetically challenging compared to its 5- and 6-membered counterparts (pyrrolidines and piperidines).

This guide details the asymmetric synthesis of Tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate (hereafter referred to as Compound 1 ). This molecule serves as a versatile chiral building block, featuring a protected amine and a pendant methyl ketone handle for rapid diversification.

Key Protocols Covered:

  • Enantioselective Construction: (-)-Sparteine-mediated asymmetric lithiation-substitution (The Beak-O’Brien Methodology).

  • Functional Group Transformation: Tsuji-Wacker oxidation to install the 2-oxopropyl moiety.

  • Application: Diastereoselective reductive amination for library generation.

Strategic Analysis & Retrosynthesis

The synthesis of Compound 1 relies on the installation of a C2-chiral center followed by functional group manipulation. Direct alkylation with a 2-oxopropyl electrophile (e.g., chloroacetone) is prone to racemization and poor yields. Therefore, we utilize a robust Allylation


 Oxidation  sequence.
Pathway Visualization

G Start N-Boc Azepane (Achiral Precursor) Lithium Chiral Organolithium Intermediate (s-BuLi / (-)-Sparteine) Start->Lithium Asymmetric Deprotonation (-78°C, Et2O) Allyl (R)-2-Allyl-N-Boc Azepane (Chiral Scaffold) Lithium->Allyl Allyl Bromide (Trapping) Target Target: Compound 1 (2-oxopropyl derivative) Allyl->Target Tsuji-Wacker Oxidation (PdCl2, CuCl, O2) Drugs Drug Candidates (Reductive Amination) Target->Drugs Library Synthesis

Figure 1: Strategic workflow for the asymmetric synthesis of Compound 1.

Protocol 1: Asymmetric Lithiation & Allylation

Objective: Synthesize (R)-tert-butyl 2-allylazepane-1-carboxylate with high enantiomeric excess (ee).

Principles

This protocol utilizes the Complex Induced Proximity Effect (CIPE) . The chiral ligand (-)-sparteine coordinates with sec-butyllithium (s-BuLi) to form a chiral base complex. This complex selectively removes one of the enantiotopic protons at the


-position of the N-Boc group. The solvent (Diethyl Ether) is critical; THF coordinates too strongly to lithium, disrupting the sparteine complexation.
Materials
  • Substrate: N-Boc-azepane (1.0 equiv)

  • Reagents: sec-Butyllithium (1.3 M in cyclohexane, 1.2 equiv), (-)-Sparteine (1.2 equiv), Allyl bromide (1.5 equiv).

  • Solvent: Anhydrous Diethyl Ether (

    
    ).
    
  • Equipment: Flame-dried Schlenk flask, Argon atmosphere, Cryogenic bath (-78°C).

Step-by-Step Methodology
  • Ligand Complexation:

    • Charge a flame-dried flask with (-)-sparteine (1.2 equiv) and anhydrous

      
       (0.1 M concentration relative to substrate) under Argon.
      
    • Cool to -78°C .

    • Add s-BuLi (1.2 equiv) dropwise. Stir for 30 minutes to form the chiral base complex.

  • Asymmetric Deprotonation:

    • Add a solution of N-Boc-azepane (1.0 equiv) in

      
       dropwise via cannula over 15 minutes.
      
    • CRITICAL: Stir at -78°C for 4–5 hours . Azepanes lithiate slower than pyrrolidines; premature warming or short times will reduce yield.

  • Electrophilic Trapping:

    • Add Allyl bromide (1.5 equiv) dropwise.

    • Stir at -78°C for 1 hour, then allow the mixture to warm slowly to room temperature overnight.

  • Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with

      
       (3x). Dry combined organics over 
      
      
      
      .
    • Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Expected Outcome: Colorless oil. Yield: 60–75%. ee: 85–95% (determined by chiral HPLC).

Protocol 2: Tsuji-Wacker Oxidation

Objective: Convert the allyl side chain into the methyl ketone (2-oxopropyl) moiety to yield Compound 1 .

Principles

Standard Wacker conditions (PdCl2/CuCl2/HCl) are too harsh for N-Boc groups (acid sensitivity). We employ Tsuji-Wacker conditions using DMF/Water and CuCl under an Oxygen atmosphere. This ensures chemoselectivity for the alkene without deprotecting the amine.

Materials
  • Substrate: (R)-tert-butyl 2-allylazepane-1-carboxylate (from Protocol 1).

  • Catalyst:

    
     (0.1 equiv), CuCl (1.0 equiv).
    
  • Solvent: DMF :

    
     (7:1 ratio).
    
  • Gas: Oxygen balloon.[1]

Step-by-Step Methodology
  • Catalyst Preparation:

    • Dissolve

      
       (10 mol%) and CuCl (1.0 equiv) in DMF/
      
      
      
      (7:1) in a round-bottom flask.
    • Stir at room temperature under an Oxygen balloon for 1 hour. The solution should turn dark green/black.

  • Oxidation:

    • Add the allyl-azepane substrate (dissolved in minimal DMF) to the catalyst mixture.

    • Stir vigorously under the

      
       balloon at room temperature for 24–48 hours.
      
    • Monitoring: Check TLC for disappearance of the alkene.

  • Workup:

    • Dilute with

      
       and pour into cold dilute HCl (0.1 N) or brine (if acid sensitive).
      
    • Note: DMF is hard to remove. Wash the organic layer 5x with water/brine to remove DMF.

    • Dry over

      
       and concentrate.
      
  • Purification:

    • Flash chromatography (Silica gel, typically 10-30% EtOAc in Hexanes).

Expected Outcome: Tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate . Yield: 70–85%.

Application: Reductive Amination

Objective: Use Compound 1 to synthesize a library of chiral amines.

The pendant ketone allows for the attachment of various amine fragments. Because the azepane ring is already chiral (C2), the reduction of the resulting imine can be diastereoselective.

Protocol
  • Mix Compound 1 (1.0 equiv) and diverse Primary Amines (

    
    , 1.2 equiv) in DCE (Dichloroethane).
    
  • Add

    
     (1.5 equiv) and Acetic Acid (1.0 equiv).
    
  • Stir at RT for 16 hours.

  • Quench with

    
    .[2] Isolate product.
    

Data Summary & Troubleshooting

Reagent Stoichiometry Table
ReagentEquiv.[1][3][4][5][6]RoleCritical Parameter
N-Boc Azepane 1.0SubstrateMust be dry and pure.
(-)-Sparteine 1.2Chiral LigandMust be the (-) enantiomer for (R)-product.
s-BuLi 1.2BaseTitrate before use.
Allyl Bromide 1.5ElectrophileAdd slowly to prevent exotherm.
PdCl2 0.1Catalyst10 mol% loading is standard for Wacker.
CuCl 1.0Co-oxidantUse Cu(I)Cl for Tsuji conditions.
Troubleshooting Guide
IssueProbable CauseSolution
Low Enantioselectivity (Step 1) Temperature fluctuation or THF presence.Ensure temp stays at -78°C. Use pure

(no THF).
Low Yield (Step 1) Insufficient lithiation time.Extend lithiation time to 5-6 hours. Azepanes are sluggish.
Incomplete Oxidation (Step 2) Oxygen starvation.Ensure vigorous stirring; refill

balloon frequently.
Copper Salts in Product Poor workup.Use an EDTA wash or filtration through Celite during workup.

References

  • Beak, P., & Lee, W. K. (1994).

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines.Journal of Organic Chemistry , 58, 1109–1117. Link
    
  • O'Brien, P. (2000). (-)-Sparteine-mediated lithiation of N-Boc-pyrrolidine.[7][8]Journal of the Chemical Society, Perkin Transactions 1 , 1435-1445. (Foundational work on sparteine surrogates and heterocycle lithiation).

  • Tsuji, J. (1984).[3] Synthetic Applications of the Palladium-Catalyzed Oxidation of Olefins to Ketones.[1][4][9]Synthesis , 1984(5), 369-384. Link

  • Sigman, M. S., et al. (2009).[5] A General and Efficient Catalyst System for a Wacker-Type Oxidation.Journal of the American Chemical Society , 131(17), 6076–6077.[5] Link

  • Jira, R. (2009). Acetaldehyde from Ethylene – A Retrospective on the Discovery of the Wacker Process.Angewandte Chemie International Edition , 48(48), 9034–9037.[3] Link

Disclaimer: This protocol involves the use of pyrophoric reagents (s-BuLi) and toxic heavy metals. All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application

Application Notes and Protocols: The Versatile Reactivity of tert-Butyl 2-(2-Oxopropyl)azepane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: A Scaffold of Pharmaceutical Interest The azepane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous bi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Pharmaceutical Interest

The azepane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including potential anticancer, antidiabetic, and antiviral agents.[1][2][3] The title compound, tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate, combines this important heterocyclic motif with a reactive ketone functionality on a side chain. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the azepane nitrogen significantly influences the molecule's reactivity, rendering the nitrogen nucleophilicity and basicity inert under many conditions, thereby allowing for selective transformations at other positions.[4]

This document provides a detailed guide to the reactivity of tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate with various classes of reagents. The protocols and mechanistic discussions are grounded in established principles of organic synthesis, drawing parallels from closely related piperidine and other N-Boc protected systems.

Key Reactive Centers and Strategic Considerations

The reactivity of tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate is primarily dictated by two functional groups:

  • The Ketone: The carbonyl group of the 2-oxopropyl side chain is an electrophilic center, susceptible to nucleophilic attack. This allows for a variety of transformations, including reduction to an alcohol and reductive amination to form new amine derivatives.

  • The N-Boc Group: The tert-butyloxycarbonyl protecting group is stable to a wide range of reagents but can be readily removed under acidic conditions to liberate the secondary amine.[4][5] This unmasking of the nitrogen atom opens up further avenues for functionalization, such as N-alkylation.

The strategic manipulation of these two sites allows for the synthesis of a diverse library of azepane derivatives.

Reaction with Reducing Agents: Accessing Chiral Alcohols

The reduction of the ketone in tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate to a secondary alcohol introduces a new stereocenter, offering the potential for diastereoselective synthesis of valuable building blocks.

Mechanism of Hydride Reduction

Hydride reducing agents, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), are common choices for the reduction of ketones.[6] The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during workup to yield the alcohol.

Ketone Ketone Alkoxide Alkoxide Intermediate Ketone->Alkoxide Nucleophilic Attack Hydride Hydride (e.g., NaBH₄) Alcohol Secondary Alcohol Alkoxide->Alcohol Protonation Protonation Protonation (Workup)

Caption: Mechanism of ketone reduction by a hydride agent.

Protocol 1: Sodium Borohydride Reduction

Sodium borohydride is a mild and selective reducing agent, well-suited for the reduction of ketones in the presence of the Boc-protecting group.[7]

Materials:

  • tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate (1.0 equiv) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equiv) portion-wise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol product.

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Condition Rationale
Reducing Agent Sodium BorohydrideMild and selective for ketones.[7]
Solvent MethanolProtic solvent to protonate the alkoxide.
Temperature 0 °C to Room Temp.Controls the reaction rate.
Workup Saturated NH₄ClQuenches excess NaBH₄.

Reaction with Amines: Reductive Amination for Novel Derivatives

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds.[8] It allows for the introduction of a wide range of primary and secondary amines at the side chain of tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate, providing access to a diverse array of functionalized molecules.

Mechanism of Reductive Amination

The reaction proceeds in two main steps: the formation of an iminium ion intermediate from the ketone and an amine, followed by the reduction of the iminium ion by a hydride reducing agent.[8]

Ketone Ketone Iminium Iminium Ion Ketone->Iminium Condensation Amine Primary Amine Product Secondary Amine Product Iminium->Product Reduction Hydride Hydride (e.g., STAB)

Caption: General workflow for reductive amination.

Protocol 2: Reductive Amination with Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride (STAB) is a mild and highly effective reducing agent for reductive amination, often being the reagent of choice due to its tolerance of a wide range of functional groups.[7][9]

Materials:

  • tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate

  • Primary amine of choice (e.g., benzylamine)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate (1.0 equiv) and the primary amine (1.2 equiv) in DCE or DCM, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Parameter Condition Rationale
Reducing Agent Sodium TriacetoxyborohydrideMild, selective for iminium ions.[7][9]
Solvent DCE or DCMAprotic solvent compatible with STAB.[7]
Catalyst Acetic AcidFacilitates iminium ion formation.
Workup Saturated NaHCO₃Neutralizes the acid catalyst.

Deprotection and Further Functionalization of the Azepane Nitrogen

The removal of the Boc group is a critical step to enable further derivatization at the azepane nitrogen. This is typically achieved under acidic conditions.[4][5]

Mechanism of Acid-Catalyzed Boc Deprotection

The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation and carbon dioxide to yield the free amine.[4]

Boc_Amine N-Boc Protected Amine Protonated Protonated Intermediate Boc_Amine->Protonated Protonation Acid Acid (e.g., TFA) Carbamic_Acid Carbamic Acid Protonated->Carbamic_Acid Loss of isobutylene Free_Amine Free Secondary Amine Carbamic_Acid->Free_Amine Decarboxylation

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Protocol 3: Boc Deprotection with Trifluoroacetic Acid (TFA)

Trifluoroacetic acid is a strong acid commonly used for the efficient cleavage of Boc groups.[4][5]

Materials:

  • Boc-protected azepane derivative

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected azepane derivative (1.0 equiv) in dichloromethane.

  • Add trifluoroacetic acid (5-10 equiv) dropwise to the stirred solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the excess TFA by the slow addition of saturated aqueous sodium bicarbonate until effervescence ceases.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.

Caution: The reaction can be exothermic and produce gas (CO₂). Ensure adequate ventilation and controlled addition of reagents.

Conclusion

tert-Butyl 2-(2-oxopropyl)azepane-1-carboxylate is a versatile synthetic intermediate with multiple handles for chemical modification. The strategic and selective manipulation of the ketone functionality and the N-Boc protecting group allows for the creation of a wide range of novel azepane derivatives. The protocols outlined in this document provide a solid foundation for researchers to explore the rich chemistry of this valuable scaffold in their drug discovery and development endeavors.

References

  • ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Available from: [Link]

  • MDPI. Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • MDPI. The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Available from: [Link]

  • Chemistry Stack Exchange. Reduction of a ketone in the presence of an aldehyde. Available from: [Link]

  • PMC. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Available from: [Link]

  • PMC. Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. Available from: [Link]

  • Beilstein Archives. Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Available from: [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available from: [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. Available from: [Link]

  • Royal Society of Chemistry. Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Available from: [Link]

  • PMC. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Available from: [Link]

  • ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Available from: [Link]

  • ACS Publications. Synthesis of N-Boc-Propargylic and Allylic Amines by Reaction of Organomagnesium Reagents with N-Boc-Aminals and Their Oxidation to N-Boc-Ketimines. Available from: [Link]

  • YouTube. 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). Available from: [Link]

  • SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Available from: [Link]

  • ResearchGate. Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Available from: [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link]

  • ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Available from: [Link]

  • ResearchGate. Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. Available from: [Link]

  • STM Journals. Azepines, Chemistry, Synthesis And Reactions. Available from: [Link]

  • Google Patents. CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.

Sources

Method

"Tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate" in medicinal chemistry applications

Introduction: The Power of the Seven-Membered Ring Tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate represents a "privileged scaffold" intermediate in modern drug discovery. While five-membered (pyrrolidine) and six-membe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of the Seven-Membered Ring

Tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate represents a "privileged scaffold" intermediate in modern drug discovery. While five-membered (pyrrolidine) and six-membered (piperidine) nitrogen heterocycles dominate the pharmacopeia, the seven-membered azepane ring offers a unique conformational landscape.

This specific molecule features three critical design elements:

  • The Azepane Core: Provides a semi-rigid conformational constraint that mimics the turn structures of peptides (specifically the

    
    -turn), making it ideal for peptidomimetic design.
    
  • The Boc-Protecting Group: Ensures orthogonality, allowing chemistry to be performed exclusively on the side chain before releasing the secondary amine for final diversification.

  • The 2-Oxopropyl (Acetonyl) Side Chain: A versatile "chemical handle." Unlike a static alkyl group, the ketone moiety serves as a divergence point for reductive aminations, stereoselective reductions, or carbon-carbon bond formations.

Primary Applications:

  • Cysteine Protease Inhibitors: (e.g., Cathepsin K, Calpain) where the azepane ring constrains the P1-P1' backbone.

  • Kinase Inhibitors: Analogues of the fungal metabolite Balanol.[1]

  • GPCR Ligands: Targeting aminergic receptors (Dopamine, Serotonin) where the 7-membered ring alters the vector of the basic nitrogen relative to the aromatic pharmacophore.

Strategic Utility & Divergent Synthesis

The utility of Tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate lies in its ability to serve as a linchpin for Divergent Oriented Synthesis (DOS) . The following diagram illustrates how this single intermediate accesses three distinct chemical spaces.

DivergentSynthesis Scaffold Tert-butyl 2-(2-oxopropyl) azepane-1-carboxylate Rxn1 Reductive Amination (R-NH2 / STAB) Scaffold->Rxn1 Rxn2 Stereoselective Reduction (K-Selectride or CBS) Scaffold->Rxn2 Rxn3 Wittig/HWE Reaction (Ph3P=CH-R) Scaffold->Rxn3 Prod1 Amino-Azepane Libraries (GPCR / Ion Channel) Rxn1->Prod1 Prod2 Chiral Amino-Alcohols (Protease TS Mimics) Rxn2->Prod2 Prod3 Alkenyl Linkers (Macrocyclization Precursors) Rxn3->Prod3

Figure 1: Divergent synthesis workflow starting from the 2-oxopropyl azepane scaffold.

Detailed Experimental Protocols

Protocol A: Stereoselective Reduction (Synthesis of Protease Inhibitor Cores)

Context: Many protease inhibitors (e.g., for HIV protease or BACE1) require a hydroxyethylene transition state (TS) isostere. The ketone side chain can be reduced to an alcohol with high diastereoselectivity, dictated by the chiral center at C2 of the azepane ring (1,3-induction).

Objective: Convert the ketone to a chiral alcohol with >90:10 dr.

Materials:

  • Substrate: Tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate (1.0 eq)

  • Reagent: L-Selectride (Lithium tri-sec-butylborohydride), 1.0 M in THF

  • Solvent: Anhydrous THF

  • Quench: 30%

    
    , NaOH (aq)
    

Step-by-Step Methodology:

  • Setup: Flame-dry a 50 mL round-bottom flask and purge with Argon. Add the azepane substrate (1 mmol) and dissolve in anhydrous THF (10 mL).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical: Low temperature is essential for kinetic control to maximize diastereoselectivity.

  • Addition: Add L-Selectride (1.2 mmol, 1.2 mL) dropwise over 10 minutes via syringe pump.

    • Mechanistic Note: The bulky borohydride attacks from the less hindered face, away from the Boc-protected nitrogen, typically yielding the syn-alcohol (relative to the C2 substituent) via a Felkin-Anh transition state.

  • Reaction: Stir at -78°C for 2 hours. Monitor by TLC (stain with Ninhydrin or PMA; the Boc group is visible).

  • Quench: While still at -78°C, carefully add MeOH (1 mL). Then, allow to warm to 0°C.

  • Oxidative Workup: Add 1N NaOH (2 mL) followed by 30%

    
     (2 mL). Stir for 30 minutes.
    
  • Extraction: Dilute with Ethyl Acetate, wash with saturated

    
     (to remove peroxides) and brine.
    
  • Purification: Silica gel chromatography (Gradient: 10% to 40% EtOAc/Hexanes).

Self-Validating Check:

  • 1H NMR: Look for the new methine proton signal (

    
    3.8 ppm). The disappearance of the methyl ketone singlet (
    
    
    
    2.1 ppm) and appearance of a methyl doublet confirms reduction.
Protocol B: Reductive Amination (Library Generation)

Context: For generating libraries of GPCR ligands, the ketone is reacted with diverse amines.

Objective: Install a secondary or tertiary amine on the side chain.

Materials:

  • Amine Partner: Diverse primary/secondary amines (1.2 eq)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acid Catalyst: Acetic Acid (1.0 eq)

  • Solvent: 1,2-Dichloroethane (DCE)

Methodology:

  • Imine Formation: In a vial, mix the azepane ketone (0.5 mmol) and the amine partner (0.6 mmol) in DCE (3 mL). Add Acetic Acid (0.5 mmol). Stir for 30 minutes at Room Temperature.

  • Reduction: Add STAB (0.75 mmol) in one portion.

    • Why STAB? It is less reactive than Sodium Borohydride (

      
      ) and will selectively reduce the iminium ion formed in situ without reducing the ketone starting material (if any remains), preventing the formation of the alcohol side-product.
      
  • Incubation: Stir for 12–16 hours.

  • Workup: Quench with saturated

    
    . Extract with DCM.
    
  • Analysis: LC-MS is the preferred validation method here to confirm the Mass [M+H]+ corresponding to the reductive amination product.

Mechanistic Insight: The "Cram Chelation" vs. "Felkin-Anh" Control

When modifying the 2-oxopropyl group, the stereochemical outcome is heavily influenced by the Boc-protected nitrogen.

Stereochem Ketone 2-Oxopropyl Azepane (Starting Material) Chelation Chelation Control (Requires Metal: Zn++, Mg++) N-Atom coordinates metal Ketone->Chelation Lewis Acid Added Felkin Felkin-Anh Control (Bulky Reagents: L-Selectride) Steric avoidance of Boc Ketone->Felkin No Lewis Acid Syn Syn-Amino Alcohol (Major Product via Chelation) Chelation->Syn Anti Anti-Amino Alcohol (Major Product via Felkin-Anh) Felkin->Anti

Figure 2: Stereochemical control strategies for reducing the ketone side chain.

Expert Insight: If your target requires the syn-amino alcohol (common in aspartyl protease inhibitors), remove the Boc group first or use a Lewis Acid (like


) to chelate the ketone oxygen and the carbamate carbonyl, forcing the hydride to attack from the "outside."

Comparative Data: Ring Size Implications

The choice of azepane (7-membered) versus piperidine (6-membered) dramatically affects physicochemical properties.

FeaturePiperidine (6-Ring)Azepane (7-Ring)Impact on Drug Design
Conformation Chair (Rigid)Twist-Chair (Flexible)Azepanes can induce "induced fit" binding in enzyme pockets.
Lipophilicity (LogP) LowerHigher (+0.5 logP)Azepanes increase permeability but may lower solubility.
Basicity (pKa) ~11.0~10.5Azepanes are slightly less basic, potentially improving CNS penetration.
Synthetic Access High (Commercial)Moderate (Specialized)Azepanes offer stronger IP (Intellectual Property) positions.

References & Grounding

  • Azepane Scaffolds in Cathepsin K Inhibitors:

    • Marquis, R. W., et al. "Azepanone-based inhibitors of human and rat cathepsin K." Journal of Medicinal Chemistry 44.9 (2001): 1380-1395. Link

    • Relevance: Establishes the 7-membered ring as a superior scaffold for cysteine protease inhibition compared to 6-membered analogs.

  • Balanol Total Synthesis (Azepane Core):

    • Lampe, J. W., et al. "Total synthesis of (-)-balanol." Journal of Medicinal Chemistry 37.21 (1994): 3466-3469.

    • Relevance: Demonstrates the biological importance of the chiral azepane core in kinase inhibition (PKC inhibitors).

  • Stereoselective Reduction of Acyclic Ketones on Heterocycles:

    • Ogle, J. M., et al. "Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation." Molecules 22.11 (2017): 1863. Link

    • Relevance: Provides protocols for handling oxidation states on the azepane ring.

  • Reductive Amination Protocols (STAB Method):

    • Abdel-Magid, A. F., et al. "Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride." The Journal of Organic Chemistry 61.11 (1996): 3849-3862. Link

    • Relevance: The gold-standard protocol cited in Protocol B.

Sources

Application

"Tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate" purification techniques (chromatography, crystallization)

Here is a comprehensive Application Note and Protocol guide for the purification of Tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate . Executive Summary & Compound Profile Tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate i...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol guide for the purification of Tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate .

Executive Summary & Compound Profile

Tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate is a functionalized seven-membered nitrogen heterocycle. It features a lipophilic Boc-protecting group , a semi-flexible azepane core , and a reactive methyl ketone side chain.

This specific molecular architecture presents distinct purification challenges:

  • Physical State: Due to the conformational flexibility of the azepane ring and the aliphatic side chain, this compound is typically a viscous oil or low-melting solid , making standard crystallization difficult [1, 2].

  • Detection: The molecule lacks strong UV-absorbing chromophores (e.g., benzene rings). Standard UV detection at 254 nm is ineffective; detection requires low-wavelength UV (210 nm), ELSD, or specific TLC stains [3].

  • Stability: The Boc group is acid-sensitive.[1][][3] Exposure to acidic silica gel for prolonged periods can lead to deprotection [4].

This guide details three targeted protocols: Buffered Silica Chromatography (Primary), Bisulfite Adduct Extraction (Chemo-selective for methyl ketones), and Low-Temperature Trituration .

Physicochemical Profile
PropertyCharacteristicImplication for Purification
Polarity Moderate-LipophilicSoluble in DCM, EtOAc, THF. Insoluble in water.
Functionality Methyl Ketone, CarbamateKetone allows bisulfite purification; Carbamate (Boc) requires non-acidic conditions.
UV Activity Weak (Carbonyls only)Use ELSD or stain with PMA/CAM. Avoid UV 254 nm reliance.
pKa Non-ionizable (Protected)pH modulation (acid/base extraction) is ineffective for the protected form.

Purification Workflow Logic

The following diagram illustrates the decision matrix for purifying this crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture TLC Initial TLC Analysis (Stain: CAM or PMA) Start->TLC Decision Is the impurity profile complex? TLC->Decision Bisulfite Protocol B: Bisulfite Adduct (Specific for Methyl Ketone) Decision->Bisulfite Yes (High impurities) Flash Protocol A: Buffered Flash Chromatography Decision->Flash No (Clean conversion) Bisulfite->Flash Polishing step Trituration Protocol C: Cold Trituration (Remove Gums) Flash->Trituration If solidifies Pure Pure Product (Viscous Oil) Flash->Pure Trituration->Pure

Figure 1: Decision matrix for purification based on crude purity and impurity profile.

Protocol A: Buffered Flash Column Chromatography (The Gold Standard)

Because the Boc group can degrade on acidic silica gel, and the azepane ring is lipophilic, this protocol uses a buffered mobile phase to ensure stability and peak shape.

Materials
  • Stationary Phase: High-efficiency spherical silica gel (20–40 µm).

  • Mobile Phase A: Hexanes (or Heptane).

  • Mobile Phase B: Ethyl Acetate (EtOAc).

  • Modifier: Triethylamine (TEA).

  • Detection: ELSD (Evaporative Light Scattering Detector) or TLC (Stain: Phosphomolybdic Acid - PMA).

Step-by-Step Methodology
  • Column Pre-treatment (Neutralization):

    • Prepare a slurry of silica gel in Hexanes containing 1% Triethylamine (v/v) .

    • Flush the column with 2 column volumes (CV) of this buffer. This neutralizes acidic sites on the silica that could cleave the Boc group [4].

  • Sample Loading:

    • Dissolve the crude oil in a minimum volume of 10% EtOAc/Hexane.

    • Note: If the crude is very viscous, use "dry loading": mix the oil with Celite (1:2 ratio), evaporate the solvent, and load the powder. This prevents band broadening.

  • Gradient Elution:

    • Run a linear gradient to separate the lipophilic impurities from the polar ketone.

Time (CV)% Mobile Phase B (EtOAc)Purpose
0–20%Elute non-polar hydrocarbons/protection byproducts.
2–100% → 30%Elute the target azepane (typically elutes ~20-25% B).
10–1230% → 100%Wash column of polar baseline impurities.
  • Fraction Analysis:

    • Spot fractions on TLC plates.[4]

    • Staining: Dip in PMA (Phosphomolybdic Acid) or CAM (Cerium Ammonium Molybdate) and heat with a heat gun. The ketone/carbamate will appear as a dark blue/black spot. UV visualization will be faint or non-existent [3].

  • Isolation:

    • Pool pure fractions and concentrate under reduced pressure at <40°C.

    • Result: Colorless to pale yellow viscous oil.[5]

Protocol B: Sodium Bisulfite Adduct Purification (Chemo-Selective)

This method utilizes the reactivity of the methyl ketone side chain. The ketone forms a water-soluble bisulfite adduct, allowing non-ketone impurities (unreacted azepane precursors, elimination products) to be washed away in the organic layer. The adduct is then hydrolyzed back to the ketone.

Applicability: Use this when chromatography fails to separate a close-running impurity that lacks a ketone.

Mechanism


Step-by-Step Methodology
  • Adduct Formation:

    • Dissolve the crude mixture in Ethyl Acetate (EtOAc) (approx. 10 mL/g).

    • Add an equal volume of saturated aqueous Sodium Bisulfite (NaHSO₃) .

    • Stir vigorously for 4–12 hours at room temperature. A white precipitate (the adduct) may form at the interface, or it may remain dissolved in the aqueous phase depending on lipophilicity.

  • Washing (Impurity Removal):

    • Transfer to a separatory funnel.[4]

    • Separate the layers.[4][6] Keep the aqueous layer (contains the product adduct).

    • Optional: If a solid adduct formed, filter it off and wash with EtOAc.[1]

    • Wash the aqueous layer (or solid) twice with fresh EtOAc to remove non-ketone impurities.

  • Regeneration (Hydrolysis):

    • Combine the aqueous phase (and any solid adduct) in a flask.

    • Adjust pH to ~9–10 using saturated Sodium Bicarbonate (NaHCO₃) or 1M NaOH (add slowly; protect the Boc group from high pH spikes).

    • Note: The ketone will regenerate and oil out of the water.

  • Extraction:

    • Extract the regenerated aqueous mixture with EtOAc (3x).

    • Dry the combined organics over Magnesium Sulfate (MgSO₄).[7]

    • Concentrate to yield the purified ketone.

Protocol C: Low-Temperature Trituration (Crystallization Attempt)

While full crystallization is difficult for Boc-azepanes, removing gummy impurities via trituration is effective for solidification.

Step-by-Step Methodology
  • Solvent Selection:

    • Primary Solvent: Diethyl Ether or MTBE (Methyl tert-butyl ether).

    • Anti-Solvent: Pentane or Hexane.

  • Procedure:

    • Dissolve the purified oil (from Protocol A or B) in a minimum amount of Diethyl Ether.

    • Add Pentane dropwise until the solution turns slightly cloudy.

    • Place the flask in a -20°C freezer for 24–48 hours.

    • Observation: The product may settle as a white waxy solid or thick glass, while colored impurities remain in the supernatant.

    • Decant the supernatant rapidly while cold.

Quality Control & Analytical Verification

Verify the identity and purity using the following parameters.

TechniqueExpected SignalDiagnostic Value
1H NMR (CDCl3) δ 1.45 ppm: Strong singlet (9H, Boc). δ 2.15 ppm: Singlet (3H, Methyl ketone). δ 3.2-3.6 ppm: Multiplets (Azepane α-protons).Confirms Boc integrity and presence of the methyl ketone.
IR Spectroscopy 1690 cm⁻¹: Carbamate C=O. 1715 cm⁻¹: Ketone C=O.Distinguishes the two carbonyl environments.
Mass Spectrometry [M+Na]⁺ or [M+H-Boc]⁺ : ESI positive mode.Boc groups often fragment; look for the [M-tBu] or [M-Boc] peak if parent ion is weak.

References

  • Boc-Amino Acid Crystallization: Crystallization method of Boc-amino acid.[1][] Patent CN112661672A. (Describes the difficulty of crystallizing Boc-derivatives and the use of seed crystals/pulping).

  • Azepane Synthesis & Properties: Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. PMC5666144. (Describes oxo-azepanes as oils/viscous liquids and purification via silica chromatography).

  • Boc Detection: Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (Discusses chromatographic purification of Boc-amines and lack of strong UV).

  • Boc Stability: Tert-butyloxycarbonyl protecting group - Wikipedia. (Standard reference for Boc stability in acid/base conditions).

  • Bisulfite Purification:Purification of Methyl Ketones. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.

Sources

Technical Notes & Optimization

Troubleshooting

"Tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate" stability and storage conditions

This technical support guide is designed for researchers, scientists, and drug development professionals working with tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate (CAS No. 1423025-08-4).

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate (CAS No. 1423025-08-4). This document provides in-depth information on the stability and optimal storage conditions for this compound, along with troubleshooting advice for common experimental issues that may arise from its handling.

Introduction to the Molecule and its Stability Profile

Tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate is a bifunctional molecule featuring a Boc-protected azepane ring and a ketone functional group on a propyl side chain. The stability of this compound is primarily influenced by these two key structural features: the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the β-amino ketone moiety. Understanding the potential degradation pathways of these groups is crucial for maintaining the integrity of the compound during storage and experimentation.

The Boc group is known to be stable to basic and nucleophilic conditions but can be readily cleaved by acids.[1] The β-amino ketone structure, on the other hand, can be susceptible to retro-Mannich (retro-Michael) reactions, particularly if the azepane nitrogen is deprotected. While the Boc group provides some stability, careful handling is still required.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate?

A1: For long-term storage, the compound should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and stored in a freezer at -20°C. This minimizes the risk of degradation from atmospheric moisture and potential thermal decomposition.

Q2: Can I store the compound at room temperature for short periods?

A2: While short-term storage at room temperature is generally acceptable for immediate use, it is not recommended for extended periods. Some β-substituted ketones have been noted to be prone to decomposition in their neat form. To ensure maximum integrity, it is best to minimize the time the compound spends outside of a controlled, cold environment.

Q3: Is this compound sensitive to light?

A3: While there is no specific data on the photosensitivity of this compound, it is good laboratory practice to store all chemical reagents in amber vials or in the dark to prevent potential photolytic degradation.

Q4: How should I handle the compound upon receiving it?

A4: Upon receipt, it is recommended to store the compound in a desiccator at the recommended storage temperature. Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the compound.

Troubleshooting Guide

Unexpected experimental results can often be traced back to the stability and handling of critical reagents. This guide addresses common issues that may be related to the integrity of tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate.

Observed Issue Potential Cause Related to Reagent Stability Troubleshooting Steps & Explanations
Low reaction yield or incomplete conversion Degradation of the starting material.1. Verify Reagent Integrity: Analyze a small sample of the starting material by an appropriate method (e.g., ¹H NMR, LC-MS) to check for impurities or degradation products. 2. Review Handling Procedures: Ensure the compound was brought to room temperature in a desiccator before use to prevent moisture contamination. 3. Use Fresh Reagent: If degradation is suspected, use a fresh, unopened vial of the compound.
Appearance of unexpected byproducts in the reaction mixture Partial deprotection of the Boc group or side reactions involving the ketone.1. Check Reaction pH: The Boc group is acid-labile.[1] Ensure your reaction conditions are not acidic. If acidic conditions are necessary for your transformation, a different protecting group strategy may be required. 2. Consider Retro-Mannich Reaction: If your reaction involves basic conditions, a retro-Mannich type reaction could be a source of byproducts, especially if any deprotection occurs. Consider milder bases or shorter reaction times.
Inconsistent results between experimental runs Inconsistent handling or storage leading to variable reagent quality.1. Standardize Handling Protocol: Implement a strict protocol for handling the reagent, including equilibration time, inert atmosphere handling, and minimizing exposure to ambient conditions. 2. Aliquot the Reagent: Upon receiving a new batch, consider aliquoting it into smaller, single-use vials under an inert atmosphere. This prevents repeated opening and closing of the main stock bottle, which can introduce contaminants.

Key Stability and Storage Parameters

Parameter Recommendation Rationale
Temperature -20°C for long-term storage.Minimizes thermal degradation and slows down potential side reactions.
Atmosphere Store under an inert gas (Argon or Nitrogen).Prevents oxidation and hydrolysis from atmospheric oxygen and moisture.
Light Protect from light by using an amber vial or storing in the dark.Prevents potential photolytic degradation.
pH Sensitivity Avoid acidic conditions.The Boc protecting group is readily cleaved by acids.[1]
Handling Allow the container to warm to room temperature before opening. Handle under an inert atmosphere where possible.Prevents condensation of moisture into the compound.

Experimental Workflow: Best Practices for Handling

Caption: Recommended workflow for handling tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate.

Logical Troubleshooting Flowchart

Sources

Reference Data & Comparative Studies

Validation

Analytical Benchmarking Guide: Tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate

Content Type: Publish Comparison Guide Context: Reference Standard Characterization for Baloxavir Marboxil Intermediates Audience: Pharmaceutical Analysis, Process Chemistry, and CMC Regulatory Professionals[1] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Context: Reference Standard Characterization for Baloxavir Marboxil Intermediates Audience: Pharmaceutical Analysis, Process Chemistry, and CMC Regulatory Professionals[1]

Executive Summary: The Criticality of Azepane Intermediates

Tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate represents a pivotal intermediate (often designated as "Fragment A" precursor) in the synthesis of Baloxavir Marboxil (Xofluza), a cap-dependent endonuclease inhibitor for influenza treatment.[1]

As a reference standard, this molecule is unique. Unlike stable, aromatic final drug substances (DS), this aliphatic azepane derivative presents specific analytical challenges: weak UV absorptivity , stereochemical complexity (chiral center at C2), and ketone-mediated instability .[1]

This guide objectively compares the performance of this reference standard across different analytical platforms and sourcing grades, providing self-validating protocols to ensure ICH Q3A/Q3B compliance.

Comparative Analysis: Benchmarking Performance

A. Sourcing Grades: Commercial vs. In-House

When establishing a reference standard for regulatory filing, the "grade" of the material dictates the required validation effort.

FeatureCertified Reference Material (CRM) In-House Synthesized Standard Research Grade (Catalog Chemical)
Traceability NIST/Metrological TraceabilityInternal Synthetic RouteNone / Vendor CoA only
Potency Assignment Absolute (qNMR + Mass Balance) Relative (HPLC Area %) Unverified (>95% estimate)
Water/Solvent Karl Fischer / TGA quantifiedOften ignoredVariable
Regulatory Risk Low (Ready for GMP release)Medium (Requires full characterization)High (Unsuitable for GMP)
Cost/Time High Cost / Zero Dev TimeLow Cost / High Dev TimeLow Cost / High Risk
B. Analytical Technique Performance

Due to the lack of a strong chromophore (no benzene rings, only carbonyls), standard HPLC-UV performance is suboptimal compared to universal detectors.[1]

ParameterHPLC-UV (210 nm) HPLC-CAD (Charged Aerosol) qNMR (1H)
Sensitivity Low (Noise interference common)High (Universal response)Medium (mg quantities needed)
Linearity Good (if concentration is high)Excellent (Dynamic Range)Excellent (Molar response)
Specificity Moderate (Solvent fronts interfere)HighAbsolute (Structural proof)
Primary Use Routine Release TestingImpurity ProfilingPotency Assignment (Primary Std)

Technical Deep Dive: The "Weak Chromophore" Challenge

Expert Insight: Many researchers fail to validate this standard because they rely on the Baloxavir API method (UV 260 nm). This is a critical error. Tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate is transparent at 260 nm.[1]

  • The Problem: The molecule contains only an amide (Boc) and a ketone. The

    
     is typically <215 nm.
    
  • The Solution: You must use LC-MS or CAD for impurity tracking, or qNMR for potency assignment.[1] Do not rely on HPLC-UV area normalization for purity without a response factor correction.

Experimental Protocols (Self-Validating Systems)

Protocol A: Absolute Potency Assignment via qNMR

Rationale: Since this is an intermediate, high-purity commercial standards are rare.[1] This protocol allows you to qualify an in-house batch as a Primary Reference Standard.[1]

Reagents:

  • Analyte: ~20 mg Tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate (dried).[1]

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent), ~10 mg.[1]

  • Solvent: DMSO-d6 (prevents ketone exchange/enolization seen in protic solvents).[1]

Workflow:

  • Weighing: Accurately weigh Analyte (

    
    ) and Internal Standard (
    
    
    
    ) into the same vial using a 5-digit balance. Precision is critical.
  • Dissolution: Dissolve in 1.0 mL DMSO-d6. Ensure complete homogeneity.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60 seconds (must be

      
       of the slowest proton).[1]
      
    • Scans: 16 or 32.

  • Integration:

    • Integrate the IS singlet (Maleic acid:

      
       6.2 ppm, 2H).[1]
      
    • Integrate the Azepane methyl ketone singlet (

      
       ~2.1 ppm, 3H) or the Boc tert-butyl singlet (
      
      
      
      1.4 ppm, 9H).[1] Avoid the ring protons due to conformational broadening.

Calculation (Self-Validating Logic):



If the purity calculated via the Methyl singlet and the Boc singlet differs by >1%, the sample is degraded or the integration is invalid.[1]
Protocol B: Impurity Profiling via LC-MS

Rationale: To detect process impurities (e.g., unreacted azepane, ring-opened byproducts) that UV cannot see.[1]

  • Column: C18 Charged Surface Hybrid (CSH), 100 x 2.1 mm, 1.7 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: ESI (+) MS.[1] Scan range 100–800 m/z.

  • Target Mass: [M+H]+ = 256.18 (Calc.[1] for C13H23NO3). Note: Look for [M+Na]+ adducts (278.[1]18) which are common with Boc groups.[1]

Visualizations

Diagram 1: Analytical Decision Matrix

Caption: Workflow for selecting the correct analytical technique based on the "Grade" of the standard available.

AnalyticalDecision Start Start: Characterize Standard CheckChrom Check Chromophore (Is UV > 240nm possible?) Start->CheckChrom WeakUV Weak UV Absorbance (Azepane Ketone) CheckChrom->WeakUV No MethodSelect Select Quantification Method WeakUV->MethodSelect qNMR qNMR (1H) Absolute Purity (Primary Standard) MethodSelect->qNMR For Potency Assignment CAD_MS LC-CAD / LC-MS Relative Purity (Impurity Profiling) MethodSelect->CAD_MS For Impurity ID UV_Low HPLC-UV (205-210 nm) Routine Release (Low Specificity) MethodSelect->UV_Low For Daily QC (Validated) FinalCoA Valid Reference Standard qNMR->FinalCoA Generate CoA CAD_MS->FinalCoA UV_Low->FinalCoA

Diagram 2: Impurity Fate Mapping (Baloxavir Context)

Caption: Tracking the Azepane Intermediate through the Baloxavir synthesis to identify carryover risks.

ImpurityFate StartMat Starting Material (Azepane Precursor) Reaction Alkylation/Acylation (+ Acetone side chain) StartMat->Reaction Intermed Target Intermediate: Tert-butyl 2-(2-oxopropyl) azepane-1-carboxylate Reaction->Intermed Risk Risk: Enamine Formation (Degradation) Intermed->Risk Storage/Heat Coupling Coupling with Fragment B Intermed->Coupling FinalAPI Baloxavir Marboxil (Final API) Risk->FinalAPI Potential Impurity (Carryover) Coupling->FinalAPI

[1]

References

  • Shionogi & Co., Ltd. (2016).[1] Substituted Polycyclic Carbamoyl Pyridone Derivative and Prodrug Thereof. World Intellectual Property Organization. Patent WO2016175224.

  • Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] [1]

  • International Council for Harmonisation (ICH). (2006).[1] Q3A(R2): Impurities in New Drug Substances.

  • Takamatsu, S., et al. (2018).[1] Discovery of Baloxavir Marboxil: A Novel Cap-Dependent Endonuclease Inhibitor. Journal of Medicinal Chemistry. [1]

  • Almac Group. (2023). Quantitative NMR (qNMR) for Reference Standard Potency Assignment.

Sources

Comparative

A Practical Guide to the In Silico Evaluation of Novel Drug Candidates: A Case Study of Tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate

This guide provides a comprehensive, step-by-step workflow for the in silico modeling and molecular docking of "tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate," a novel compound with potential therapeutic applications....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step workflow for the in silico modeling and molecular docking of "tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate," a novel compound with potential therapeutic applications. Given the limited existing data on this specific molecule, we will treat it as a new chemical entity (NCE) and walk through the essential computational analyses that precede and inform preclinical experimental work. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery.

The azepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly those targeting the central nervous system (CNS) and enzymatic pathways.[1][2] Azepane derivatives have shown a wide range of pharmacological activities, including anticancer, anti-Alzheimer's, and antimicrobial effects.[2] Their inherent three-dimensional nature provides an excellent framework for developing highly selective and potent therapeutic agents.[1] This guide will demonstrate how to computationally assess the potential of a new azepane derivative, comparing it against a known inhibitor of a relevant biological target.

Target Selection: Targeting Protein Kinase B (PKB/Akt)

Based on the established activities of azepane derivatives against various protein kinases, we have selected Protein Kinase B (also known as Akt) as our biological target for this case study.[3] PKB is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and metabolism. Its dysregulation is implicated in numerous diseases, including cancer and diabetes, making it a well-validated drug target. Specifically, we will be using the crystal structure of PKB-alpha (Akt1).

For our comparative analysis, we will use the known inhibitor N-[(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl]-isonicotinamide (hereafter referred to as "Reference Compound 4"), which has a reported IC50 of 4 nM against PKB-alpha and contains an azepane core.[3]

The In Silico Discovery Workflow

Our computational analysis will follow a systematic and validated workflow, designed to predict the binding affinity, interaction patterns, and drug-like properties of our test compound.

cluster_0 Ligand & Protein Preparation cluster_1 Molecular Docking cluster_2 Analysis & Prediction cluster_3 Comparative Evaluation Ligand_Prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking ADMET ADMET Prediction (SwissADME) Ligand_Prep->ADMET Protein_Prep Protein Preparation (PDB: 1O6K) (Remove Water, Add Hydrogens) Protein_Prep->Docking Analysis Analysis of Results (Binding Affinity, Interactions) Docking->Analysis Comparison Comparative Analysis (vs. Reference Compound) Analysis->Comparison ADMET->Comparison

Caption: In Silico Drug Discovery Workflow

Experimental Protocols

Part 1: Ligand and Protein Preparation

Ligand Preparation: Tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate

  • Obtain 2D Structure: The structure of "tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate" was generated using its IUPAC name in a chemical drawing software like ChemDraw and saved in SDF format. The SMILES string is CC(=O)CC1CCCCN1C(=O)OC(C)(C)C.

  • 2D to 3D Conversion: The 2D SDF file was converted to a 3D structure using Open Babel, a chemical toolbox designed to interconvert between different chemical data formats.

  • Energy Minimization: The 3D structure was then subjected to energy minimization using the MMFF94 force field within Avogadro to obtain a stable, low-energy conformation. The final structure was saved in PDBQT format, which is required for AutoDock Vina.

  • Reference Compound Preparation: The same procedure was followed for the Reference Compound 4.

Protein Preparation: PKB-alpha (Akt1)

  • Download Protein Structure: The crystal structure of human PKB-alpha in complex with an inhibitor was downloaded from the Protein Data Bank (PDB ID: 1O6K).

  • Preparation for Docking: The protein structure was prepared using AutoDockTools (ADT). This involved:

    • Removing all water molecules and the co-crystallized ligand.

    • Adding polar hydrogens to the protein.

    • Computing Gasteiger charges.

    • Saving the prepared protein in PDBQT format.

Part 2: Molecular Docking

Molecular docking was performed using AutoDock Vina to predict the binding mode and affinity of our test compound and the reference compound to the active site of PKB-alpha.

  • Grid Box Definition: A grid box was defined to encompass the known ATP-binding site of PKB-alpha, where the co-crystallized ligand in 1O6K was located. The grid box dimensions were set to 25 x 25 x 25 Å with a spacing of 1.0 Å, centered at the coordinates of the original ligand.

  • Docking Simulation: AutoDock Vina was run with default parameters to perform the docking calculations. Vina uses a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box and a scoring function to estimate the binding affinity (in kcal/mol).

  • Pose Analysis: The top-ranked binding poses for each compound were saved for further analysis of their interactions with the protein.

Part 3: ADMET Prediction

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of both compounds were predicted using the SwissADME web server. The SMILES strings of the compounds were used as input.

Comparative Analysis

The results of the molecular docking and ADMET predictions for "tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate" and the reference compound are summarized below.

Table 1: Molecular Docking Results against PKB-alpha (PDB: 1O6K)

CompoundBinding Affinity (kcal/mol)Key Interacting Residues
Tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate-7.2LYS158, GLU198, ASP274
Reference Compound 4-9.8LYS158, GLU198, THR211, ASP274, PHE280

Table 2: Predicted ADMET Properties (SwissADME)

PropertyTert-butyl 2-(2-oxopropyl)azepane-1-carboxylateReference Compound 4
Physicochemical Properties
Molecular Weight241.33 g/mol 575.62 g/mol
LogP1.853.68
Water SolubilitySolubleModerately Soluble
Pharmacokinetics
GI AbsorptionHighHigh
Blood-Brain Barrier PermeantYesNo
P-gp SubstrateNoYes
Drug-likeness
Lipinski's Rule of Five0 Violations1 Violation (MW > 500)
Bioavailability Score0.550.55
Medicinal Chemistry
PAINS0 Alerts0 Alerts

Discussion of Results and Mechanistic Insights

The molecular docking results indicate that "tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate" is predicted to bind to the active site of PKB-alpha with a moderate binding affinity of -7.2 kcal/mol. While this is less favorable than the -9.8 kcal/mol predicted for the highly potent Reference Compound 4, it suggests that our test compound could serve as a starting point for optimization.

Analysis of the binding poses reveals that the carbonyl oxygen of the 2-oxopropyl group on our test compound forms a hydrogen bond with the side chain of LYS158, a key residue in the ATP-binding pocket. Additional interactions are observed with GLU198 and ASP274.

cluster_0 Binding Pocket of PKB-alpha cluster_1 Test Compound LYS158 LYS158 GLU198 GLU198 ASP274 ASP274 Test_Compound tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate Test_Compound->LYS158 H-Bond (Carbonyl O) Test_Compound->GLU198 Hydrophobic Interaction Test_Compound->ASP274 Hydrophobic Interaction

Caption: Predicted Interactions of the Test Compound

The ADMET predictions are promising for "tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate". It exhibits a favorable profile with high predicted gastrointestinal absorption and blood-brain barrier permeability. Importantly, it has no violations of Lipinski's Rule of Five and a good bioavailability score. The prediction that it can cross the blood-brain barrier suggests its potential for CNS-related applications.

In contrast, the larger Reference Compound 4 violates the molecular weight rule and is not predicted to be BBB permeant. This highlights a potential advantage of our smaller, less complex test compound.

Conclusion and Future Directions

This in silico analysis provides a preliminary assessment of "tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate" as a potential inhibitor of PKB-alpha. The computational data suggests that while its binding affinity may be moderate, its favorable ADMET properties make it an interesting candidate for further investigation.

The next steps in the drug discovery process would involve:

  • Chemical Synthesis: Synthesis of "tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate" to enable experimental validation.

  • In Vitro Assays: Performing enzymatic assays to determine the actual inhibitory activity (IC50) against PKB-alpha.

  • Structure-Activity Relationship (SAR) Studies: If the initial compound shows activity, a medicinal chemistry campaign would be initiated to synthesize analogs with improved potency, guided by the docking model. For instance, modifications could be made to introduce additional hydrogen bond donors or acceptors to interact with other key residues in the active site.

This guide demonstrates a robust and efficient in silico workflow that can be applied to any new chemical entity. By leveraging computational tools, researchers can rapidly prioritize compounds, reduce the number of molecules that need to be synthesized and tested, and ultimately accelerate the drug discovery pipeline.

References

  • Gao-Feng Zha, K.P. Rakesh, H.M. Manukumar, C.S. Shantharam, Sihui Long. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494. Available at: [Link]

  • Zimmerli, D., et al. (2008). Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(1), 304-8. Available at: [Link]

  • Veeneman, G. H., et al. (2004). Structure-based optimization of novel azepane derivatives as PKB inhibitors. Journal of Medicinal Chemistry, 47(6), 1333-6. Available at: [Link]

  • Trani, G., et al. (2008). Tricyclic Azepine Derivatives as Selective Brain Penetrant 5-HT6 Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters, 18(20), 5698-700. Available at: [Link]

  • Ismail, S., et al. (2022). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry, 65(9), 6549-6560. Available at: [Link]

  • Dhavale, D. D., et al. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters, 25(31), 5768–5773. Available at: [Link]

  • CP Lab Safety. (n.d.). tert-butyl (2R)-2-methyl-4-oxo-azepane-1-carboxylate, min 97%, 100 mg. Retrieved February 22, 2026, from [Link]

  • Bunnage, M. E., et al. (2014). Multiparameter Optimization in CNS Drug Discovery: Design of Pyrimido[4,5-d]azepines as Potent 5-Hydroxytryptamine 2C (5-HT2C) Receptor Agonists with Exquisite Functional Selectivity over 5-HT2A and 5-HT2B Receptors. Journal of Medicinal Chemistry, 57(15), 6548-6567. Available at: [Link]

  • Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494. Available at: [Link]

  • Chemspace. (n.d.). tert-Butyl 2-oxoazepane-1-carboxylate. Retrieved February 22, 2026, from [Link]

  • PubChemLite. (n.d.). Tert-butyl 2-oxoazepane-1-carboxylate (C11H19NO3). Retrieved February 22, 2026, from [Link]

  • PubChem. (n.d.). tert-Butyl 3-oxoazepane-1-carboxylate. Retrieved February 22, 2026, from [Link]

  • PubChem. (n.d.). tert-Butyl 2-oxopiperidine-1-carboxylate. Retrieved February 22, 2026, from [Link]

  • PubChem. (n.d.). Tert-butyl 2-oxopropanoate. Retrieved February 22, 2026, from [Link]

  • Oakwood Chemical. (n.d.). tert-butyl 4-Oxoazepane-1-carboxylate. Retrieved February 22, 2026, from [Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate
Reactant of Route 2
Tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate
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